2-(1-Benzy-4-piperidinyloxy)-N,N-dimethylacetamide
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Overview
Description
2-(1-Benzy-4-piperidinyloxy)-N,N-dimethylacetamide is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a piperidine ring and a benzyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzy-4-piperidinyloxy)-N,N-dimethylacetamide typically involves the reaction of 1-benzyl-4-piperidinol with N,N-dimethylacetamide in the presence of a suitable catalyst . The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for research purposes .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzy-4-piperidinyloxy)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1-Benzy-4-piperidinyloxy)-N,N-dimethylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Benzy-4-piperidinyloxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-(1-Benzyl-4-piperidinyloxy)-N-methylacetamide: Similar in structure but with a different substitution pattern.
N-(1-Benzyl-4-piperidinyl)-2-(4-methylphenyl)acetamide: Another related compound with a different functional group arrangement.
Uniqueness
2-(1-Benzy-4-piperidinyloxy)-N,N-dimethylacetamide is unique due to its specific combination of a piperidine ring and a benzyl group, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
902836-18-4 |
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Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
2-(1-benzylpiperidin-4-yl)oxy-N,N-dimethylacetamide |
InChI |
InChI=1S/C16H24N2O2/c1-17(2)16(19)13-20-15-8-10-18(11-9-15)12-14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3 |
InChI Key |
WYGXZOIPPPSCFH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)COC1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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